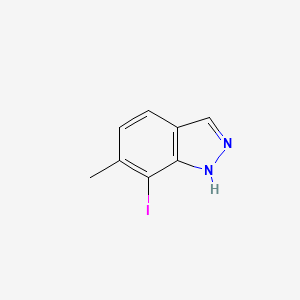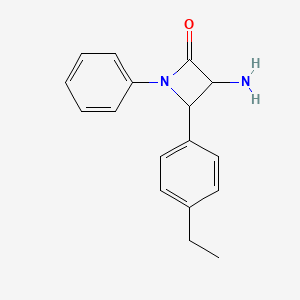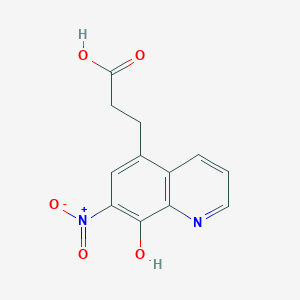
(4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate is a chemical compound with the molecular formula C12H13NO6 It is characterized by the presence of a tetrahydrofuran ring, a hydroxyl group, and a nitrobenzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with (4-hydroxytetrahydrofuran-2-yl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of esterification and the use of efficient catalysts and solvents are likely employed to achieve high yields and purity in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of (4-oxotetrahydrofuran-2-yl)methyl 4-nitrobenzoate.
Reduction: Formation of (4-hydroxytetrahydrofuran-2-yl)methyl 4-aminobenzoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group and ester linkage may also play roles in its biological activity by facilitating binding to enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Hydroxytetrahydrofuran-2-yl)methyl benzoate: Lacks the nitro group, which may result in different reactivity and biological activity.
(4-Hydroxytetrahydrofuran-2-yl)methyl 4-aminobenzoate:
Uniqueness
The presence of both a hydroxyl group and a nitrobenzoate ester in (4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate makes it unique compared to similar compounds.
Eigenschaften
CAS-Nummer |
238758-60-6 |
|---|---|
Molekularformel |
C12H13NO6 |
Molekulargewicht |
267.23 g/mol |
IUPAC-Name |
(4-hydroxyoxolan-2-yl)methyl 4-nitrobenzoate |
InChI |
InChI=1S/C12H13NO6/c14-10-5-11(18-6-10)7-19-12(15)8-1-3-9(4-2-8)13(16)17/h1-4,10-11,14H,5-7H2 |
InChI-Schlüssel |
ZQXNZXQZXNEUAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC1COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11853701.png)
![3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11853715.png)






